2-(4-Methylphenyl)-4-methylthio-6-phenylpyridine
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Overview
Description
2-(4-Methylphenyl)-4-methylthio-6-phenylpyridine is an organic compound with a complex structure that includes a pyridine ring substituted with phenyl and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4-methylthio-6-phenylpyridine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiophenylboronic acid with 2-bromo-4-methylphenylpyridine under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-4-methylthio-6-phenylpyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, often using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(4-Methylphenyl)-4-methylthio-6-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-4-methylthio-6-phenylpyridine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-4-methylthio-6-phenylpyridine: shares similarities with other substituted pyridines and phenyl derivatives.
2-Fluoro-4-methylaniline: Used in similar synthetic applications and has comparable chemical properties.
Mephedrone (4-MMC): Although structurally different, it shares some synthetic and functional similarities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
116610-70-9 |
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Molecular Formula |
C19H17NS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4-methylsulfanyl-6-phenylpyridine |
InChI |
InChI=1S/C19H17NS/c1-14-8-10-16(11-9-14)19-13-17(21-2)12-18(20-19)15-6-4-3-5-7-15/h3-13H,1-2H3 |
InChI Key |
NUNUPJIRPKFTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)SC |
Origin of Product |
United States |
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